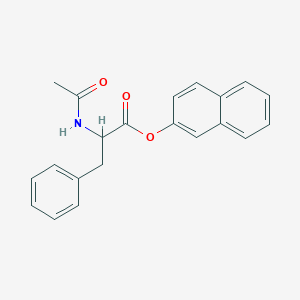

N-Acetyl-DL-phenylalanine beta-naphthyl ester

Description

Propriétés

IUPAC Name |

naphthalen-2-yl 2-acetamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXRRTJNJCPGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274184 | |

| Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20874-31-1 | |

| Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20874-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine beta-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020874311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20874-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20874-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-DL-phenylalanine β-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-phenylalanine β-naphthyl ester is a synthetic aromatic amino acid ester that serves as a valuable chromogenic substrate for a variety of proteolytic enzymes.[1][2][3] Its primary application lies in the detection and characterization of serine proteases, most notably chymotrypsin, but also including microbial enzymes like subtilisin.[1][2][3] The enzymatic hydrolysis of this compound yields β-naphthol, a molecule that can be readily coupled with a diazo salt to produce a distinctively colored azo dye. This colorimetric reaction forms the basis of both qualitative and quantitative enzyme assays. Beyond its role in enzyme kinetics, this compound is also utilized in pharmaceutical development as an intermediate and in biochemical research to probe protein-protein interactions.

Chemical and Physical Properties

N-Acetyl-DL-phenylalanine β-naphthyl ester is a white to off-white powder.[4] A comprehensive summary of its chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₉NO₃ | [4] |

| Molecular Weight | 333.38 g/mol | [4] |

| CAS Number | 20874-31-1 | [4] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% (TLC) | [4] |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

Principle of Action: Enzymatic Hydrolysis and Detection

The utility of N-Acetyl-DL-phenylalanine β-naphthyl ester as a substrate is centered on its specific cleavage by certain proteases. The enzymatic reaction proceeds in two main stages:

-

Enzymatic Hydrolysis: In the presence of an active enzyme such as chymotrypsin, the ester bond of N-Acetyl-DL-phenylalanine β-naphthyl ester is hydrolyzed. This reaction releases N-acetyl-DL-phenylalanine and, critically, β-naphthol.

-

Chromogenic Coupling: The liberated β-naphthol is then reacted with a diazonium salt, such as Fast Blue B or o-Dianisidine tetrazotized.[1][5] This coupling reaction forms a stable, colored azo dye. The intensity of the resulting color is directly proportional to the amount of β-naphthol released, and therefore to the activity of the enzyme.

Figure 1. Enzymatic hydrolysis of N-Acetyl-DL-phenylalanine β-naphthyl ester and subsequent chromogenic detection.

Quantitative Data

| Substrate | Enzyme | Kₘ (mM) | k_cat (s⁻¹) | Source(s) |

| N-Acetyl-L-phenylalanine ethyl ester (ATEE) | α-Chymotrypsin | 0.18 | Not Reported | [6] |

| N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) | α-Chymotrypsin | Varies with surfactant concentration | Varies with surfactant concentration | [7] |

It is important to note that kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The following protocols are generalized procedures for the use of N-Acetyl-DL-phenylalanine β-naphthyl ester in enzyme assays. Researchers should optimize these protocols for their specific experimental setup.

Qualitative Agar Gel Assay for Protease Activity

This method is useful for visualizing zones of protease activity, for instance, in inhibitor screening.[1]

Materials:

-

Agarose

-

Appropriate buffer (e.g., Tris-HCl)

-

N-Acetyl-DL-phenylalanine β-naphthyl ester

-

Dimethylformamide (DMF)

-

Diazo dye solution (e.g., o-Dianisidine tetrazotized or Fast Blue B)

-

Enzyme solution

-

Inhibitor solution (if applicable)

Procedure:

-

Prepare an agar gel of the desired concentration in the appropriate buffer.

-

Incorporate the enzyme into the molten agar before pouring the gel.

-

If screening for inhibitors, create wells in the solidified gel and add the inhibitor solutions to these wells.

-

Prepare the substrate solution by dissolving N-Acetyl-DL-phenylalanine β-naphthyl ester in a minimal amount of DMF and then diluting it to the final concentration (e.g., 0.75 mM) with the assay buffer.[1]

-

Overlay the gel with the substrate solution and incubate for a suitable period (e.g., 3 minutes).[1]

-

Pour off the substrate solution and add the diazo dye solution.

-

Observe the formation of colored zones. Regions with active protease will show a bright pink-purple color, while zones where the enzyme is inhibited will remain colorless.[1]

Figure 2. Workflow for the qualitative agar gel assay for protease activity.

Spectrophotometric Assay for Chymotrypsin Activity

This protocol provides a framework for the quantitative measurement of chymotrypsin activity in solution.

Materials:

-

α-Chymotrypsin solution of known concentration

-

Assay buffer (e.g., 80 mM Tris-HCl, pH 7.8)[8]

-

N-Acetyl-DL-phenylalanine β-naphthyl ester

-

Dimethylformamide (DMF)

-

Fast Blue B salt solution

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to the desired concentration in the assay buffer immediately before use.[8]

-

Substrate Stock Solution: Prepare a concentrated stock solution of N-Acetyl-DL-phenylalanine β-naphthyl ester in DMF.

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to achieve the desired final concentration. The final concentration of DMF in the assay should be kept low to avoid enzyme denaturation.

-

Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in the assay buffer.

-

-

Assay Protocol:

-

Equilibrate the assay buffer, working substrate solution, and enzyme solution to the desired reaction temperature (e.g., 25°C).[9]

-

In a cuvette, mix the assay buffer and the working substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Monitor the reaction for a defined period.

-

Stop the reaction by adding the Fast Blue B solution.

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (the maximum absorbance will depend on the specific diazo salt used and the reaction conditions).

-

A standard curve using known concentrations of β-naphthol can be prepared to quantify the amount of product formed.

-

Safety and Handling

N-Acetyl-DL-phenylalanine β-naphthyl ester should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Research and Development

Beyond its use in routine enzyme assays, N-Acetyl-DL-phenylalanine β-naphthyl ester has broader applications in:

-

Drug Discovery: As a substrate for proteases implicated in various diseases, it can be used in high-throughput screening assays to identify potential enzyme inhibitors.

-

Biochemical Research: It serves as a tool to study the substrate specificity and catalytic mechanisms of newly discovered proteases.

-

Pharmaceutical Formulation: The ester form can enhance the solubility and bioavailability of phenylalanine derivatives, making it a subject of interest in drug delivery research.

Conclusion

N-Acetyl-DL-phenylalanine β-naphthyl ester is a versatile and reliable tool for researchers in various scientific disciplines. Its properties as a chromogenic substrate enable the straightforward and sensitive detection of chymotrypsin and other serine proteases. While specific kinetic data for its interaction with chymotrypsin is not widely published, the established protocols for its use in both qualitative and quantitative assays provide a solid foundation for its application in enzyme characterization, inhibitor screening, and broader biochemical and pharmaceutical research. As with any chemical reagent, proper handling and safety precautions are paramount.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. A sensitive colorimetric assay for various proteases using naphthyl ester derivatives as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 9. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-DL-phenylalanine β-Naphthyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-DL-phenylalanine β-naphthyl ester, a key chromogenic substrate used in the characterization and quantification of serine proteases, particularly chymotrypsin. This document details its chemical structure, physicochemical properties, and its application in enzymatic assays, providing a valuable resource for researchers in biochemistry, drug discovery, and diagnostics.

Core Concepts

N-Acetyl-DL-phenylalanine β-naphthyl ester is a synthetic substrate designed for the specific detection of chymotrypsin and other related serine proteases.[1][2][3] The enzymatic activity is determined by the hydrolysis of the ester bond, which releases β-naphthol. This product can then be coupled with a diazonium salt, such as Fast Blue B, to produce a distinctly colored azo dye, allowing for the colorimetric quantification of enzyme activity.[1]

The structure of the molecule consists of the amino acid phenylalanine, which is N-acetylated at its amino group, and a β-naphthyl group attached via an ester linkage to the carboxyl group.[4] The N-acetylation protects the amino group from other enzymatic activities, while the phenylalanine residue provides specificity for chymotrypsin-like proteases, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues.

Chemical Structure and Identifiers

The chemical structure and key identifiers for N-Acetyl-DL-phenylalanine β-naphthyl ester are summarized below.

| Identifier | Value |

| IUPAC Name | naphthalen-2-yl 2-acetamido-3-phenylpropanoate[4] |

| Synonyms | APNE, N-Acetylphenylalanine beta-naphthyl ester[4] |

| CAS Number | 20874-31-1[5] |

| Molecular Formula | C₂₁H₁₉NO₃[5] |

| Molecular Weight | 333.38 g/mol [5] |

| SMILES String | CC(=O)NC(Cc1ccccc1)C(=O)Oc2ccc3ccccc3c2[5] |

| InChI Key | BBXRRTJNJCPGBU-UHFFFAOYSA-N[5] |

Physicochemical Properties

Quantitative data on the physicochemical properties of N-Acetyl-DL-phenylalanine β-naphthyl ester are limited. The following table summarizes the available information. It is important to note that specific solubility and melting point data for the ester are not widely reported; however, data for the related compound, N-Acetyl-L-phenylalanine, is provided for reference.

| Property | Value | Source |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98% (TLC) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Solubility of N-Acetyl-L-phenylalanine in DMSO | Approximately 12 mg/mL | [6] |

| Solubility of N-Acetyl-L-phenylalanine in Dimethyl Formamide | Approximately 16 mg/mL | [6] |

| Solubility of N-Acetyl-L-phenylalanine in Ethanol | Slightly soluble | [6] |

| Solubility of N-Acetyl-L-phenylalanine in PBS (pH 7.2) | Approximately 0.25 mg/mL | [6] |

| Melting Point of N-Acetyl-L-phenylalanine | 171-173 °C | [7] |

| Melting Point of N-Acetyl-DL-phenylalanine | 152-154 °C | [7] |

Experimental Applications: Enzymatic Assay of Chymotrypsin

N-Acetyl-DL-phenylalanine β-naphthyl ester is predominantly used as a chromogenic substrate for the assay of chymotrypsin activity. The enzymatic reaction and subsequent color development are outlined below.

Principle of the Assay

The assay is based on a two-step reaction. First, chymotrypsin catalyzes the hydrolysis of N-Acetyl-DL-phenylalanine β-naphthyl ester to yield N-acetyl-DL-phenylalanine and β-naphthol. In the second step, the liberated β-naphthol is coupled with a diazonium salt (e.g., Fast Blue B) to form a colored azo compound, which can be quantified spectrophotometrically.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. N-Acetyl-DL-phenylalanine β-naphthyl ester | CymitQuimica [cymitquimica.com]

- 4. Acetyl-DL-phenylalanine beta-naphthyl ester | C21H19NO3 | CID 98192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetyl-DL-phenylalanine β-naphthyl ester 20874-31-1 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

N-Acetyl-DL-phenylalanine β-Naphthyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and applications of N-Acetyl-DL-phenylalanine β-naphthyl ester, a key chromogenic substrate in protease activity studies. Detailed experimental protocols and visual workflows are included to support its practical application in research and development.

Core Chemical and Physical Properties

N-Acetyl-DL-phenylalanine β-naphthyl ester is a synthetic amino acid ester widely recognized for its utility as a substrate for chymotrypsin and other serine proteases like subtilisin.[1][2][3] Its chemical structure consists of an N-acetylated DL-phenylalanine molecule linked to a β-naphthol group through an ester bond. The enzymatic cleavage of this ester bond is the basis for its use in colorimetric assays.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₉NO₃ | [4][5] |

| Molecular Weight | 333.38 g/mol | [4][5] |

| CAS Number | 20874-31-1 | [4][5] |

| Physical Form | Solid, powder | [2][5] |

| Color | White to off-white | [2] |

| Purity | ≥98% (TLC) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Topological Polar Surface Area | 55.4 Ų | [6][7] |

| LogP (calculated) | 3.4926 | [6][7] |

Enzymatic Hydrolysis and Detection

The primary application of N-Acetyl-DL-phenylalanine β-naphthyl ester is in the quantification of chymotrypsin activity. The enzyme catalyzes the hydrolysis of the ester bond, releasing β-naphthol. This product can then be coupled with a diazonium salt, such as o-Dianisidine tetrazotized or Fast Blue B, to generate a colored azo dye.[1][8] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of β-naphthol produced and, consequently, to the chymotrypsin activity. The reaction with o-Dianisidine tetrazotized has been shown to produce a product with an absorbance maximum at 530 nm.[8]

Experimental Protocols

Preparation of Reagents

-

Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin at a concentration of 0.1 g/L in 1 mM HCl. This solution is stable for over two weeks when stored at 2-8°C. For the assay, this stock solution is typically diluted 1:200 with 1 mM HCl.[1] To prevent adsorption to surfaces, the use of 0.1% Carbowax 6000 or 1% albumin in the dilution buffer is advisable for pure protein samples.[1]

-

Substrate Stock Solution: Due to its limited aqueous solubility, a stock solution of N-Acetyl-DL-phenylalanine β-naphthyl ester is prepared in an organic solvent. A concentration of 0.75 mM in dimethylformamide (DMF) has been reported for use in protease inhibitor screening.[1][3]

-

Diazo Coupling Agent Stock Solution (o-Dianisidine tetrazotized): Prepare a stock solution of the diazonium salt in distilled water. The exact concentration may need to be optimized depending on the specific assay conditions.

-

Assay Buffer: A common buffer for chymotrypsin assays is Tris buffer. For example, an 80 mM Tris-HCl buffer with a pH of 7.8 at 25°C can be used.[2]

Colorimetric Assay Protocol

This protocol is a representative method for determining chymotrypsin activity using N-Acetyl-DL-phenylalanine β-naphthyl ester.

-

Reaction Setup: In a microplate well or a cuvette, combine the assay buffer and the chymotrypsin solution (or sample containing the enzyme).

-

Pre-incubation: Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a short period to allow the temperature to equilibrate.

-

Initiation of Reaction: Add the substrate stock solution to initiate the enzymatic reaction. The final concentration of the substrate will need to be optimized but is typically in the low millimolar range.

-

Enzymatic Reaction: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the chosen temperature.

-

Color Development: Stop the enzymatic reaction and initiate the color-forming reaction by adding the diazonium salt solution. The mixture is then incubated for a further period (e.g., 5-10 minutes) to allow for complete color development.

-

Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the specific azo dye formed (e.g., 530 nm for the product of β-naphthol and o-Dianisidine tetrazotized).[8]

-

Data Analysis: The chymotrypsin activity is calculated from the change in absorbance over time, typically by comparison to a standard curve of a known amount of β-naphthol or by using the molar extinction coefficient of the final colored product.

Applications in Research and Drug Development

N-Acetyl-DL-phenylalanine β-naphthyl ester serves as a valuable tool in various research and development contexts:

-

Enzyme Characterization: It is used to identify, differentiate, and characterize serine proteases.[2]

-

Inhibitor Screening: The chromogenic nature of the assay makes it suitable for high-throughput screening of potential chymotrypsin inhibitors.[1]

-

Biochemical Research: This substrate aids in the investigation of protein interactions and enzyme activity, providing insights into metabolic pathways.[9]

-

Pharmaceutical Development: While the compound itself is not a therapeutic, its use in assays is crucial for the development of drugs targeting proteases.[9]

Safety and Handling

N-Acetyl-DL-phenylalanine β-naphthyl ester should be handled with care in a laboratory setting. It is classified as harmful if swallowed or inhaled and is very toxic to aquatic life.[10] Standard personal protective equipment, including eye shields and gloves, should be worn when handling the solid powder.[2]

This technical guide provides a solid foundation for the use of N-Acetyl-DL-phenylalanine β-naphthyl ester in scientific research. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. coachrom.com [coachrom.com]

- 2. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ebm-journal.org [ebm-journal.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tribioscience.com [tribioscience.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Acetyl-DL-phenylalanine beta-naphthyl ester | C21H19NO3 | CID 98192 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Acetyl-DL-phenylalanine β-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-phenylalanine β-naphthyl ester is a widely utilized chromogenic substrate in biochemical assays, particularly for the detection and characterization of chymotrypsin and other serine proteases. Its synthesis involves the formation of an ester linkage between the carboxyl group of N-acetyl-DL-phenylalanine and the hydroxyl group of β-naphthol. This technical guide provides a comprehensive overview of the synthesis pathway, including a detailed experimental protocol, quantitative data, and a visualization of the reaction workflow.

Synthesis Pathway

The synthesis of N-Acetyl-DL-phenylalanine β-naphthyl ester is achieved through a condensation reaction between N-acetyl-DL-phenylalanine and 2-naphthol (β-naphthol). This esterification is typically facilitated by a coupling agent, such as a carbodiimide, in an anhydrous organic solvent. The general reaction is depicted below:

Caption: General synthesis pathway for N-Acetyl-DL-phenylalanine β-naphthyl ester.

Experimental Protocol

The following protocol details a common laboratory-scale synthesis of N-Acetyl-DL-phenylalanine β-naphthyl ester using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

N-Acetyl-DL-phenylalanine

-

2-Naphthol (β-Naphthol)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

1 M Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-acetyl-DL-phenylalanine (1.0 equivalent) and 2-naphthol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-Acetyl-DL-phenylalanine β-naphthyl ester.

Quantitative Data

While specific yields can vary depending on the reaction scale and purification method, the following table summarizes typical data for the synthesis of N-Acetyl-DL-phenylalanine β-naphthyl ester.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₉NO₃ | [1][2] |

| Molecular Weight | 333.38 g/mol | [2] |

| Typical Yield | 70-85% | General estimate based on similar esterifications |

| Melting Point | 148-150 °C | |

| Appearance | White to off-white powder |

Characterization Data

The structure and purity of the synthesized N-Acetyl-DL-phenylalanine β-naphthyl ester can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the acetyl protons, the α-proton of the phenylalanine backbone, the methylene protons of the benzyl group, and the aromatic protons of both the phenyl and naphthyl rings. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, the α-carbon of the phenylalanine backbone, and the aromatic carbons. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and ester, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z = 333.38). |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Acetyl-DL-phenylalanine β-naphthyl ester.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of N-Acetyl-DL-phenylalanine β-naphthyl ester via carbodiimide-mediated coupling is a reliable and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture, and thorough purification are crucial for obtaining a high-purity product suitable for sensitive enzymatic assays. The information provided in this guide serves as a comprehensive resource for researchers and professionals involved in the synthesis and application of this important biochemical reagent.

References

N-Acetyl-DL-phenylalanine β-naphthyl ester: A Technical Guide to its Mechanism of Action as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-phenylalanine β-naphthyl ester (NAPBNE) is a widely utilized chromogenic substrate for the serine protease, chymotrypsin, and other related enzymes such as subtilisin.[1][2][3][4][5] Its utility in biochemical assays lies in the enzymatic release of β-naphthol, which can be coupled with a diazonium salt to produce a stable, colored azo dye. The intensity of the resulting color is directly proportional to the enzymatic activity, providing a quantitative measure of enzyme kinetics. This technical guide provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and a summary of available kinetic data for NAPBNE.

Core Mechanism of Action

The fundamental principle behind the use of N-Acetyl-DL-phenylalanine β-naphthyl ester as a chromogenic substrate is a two-step enzymatic and chemical reaction process.

Step 1: Enzymatic Hydrolysis

Chymotrypsin, a serine protease, catalyzes the hydrolysis of the ester bond in NAPBNE. The enzyme's active site, containing a catalytic triad of serine, histidine, and aspartate, facilitates the cleavage of the substrate. This reaction releases N-Acetyl-DL-phenylalanine and β-naphthol.

Step 2: Chromogenic Coupling Reaction

The liberated β-naphthol, which is colorless, then reacts with a diazonium salt, most commonly Fast Blue B (o-Dianisidine tetrazotized), in a process known as azo coupling. This reaction forms a stable, colored azo dye. The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the amount of β-naphthol produced and, consequently, to the activity of the chymotrypsin.

Quantitative Data

| Substrate | Enzyme | Km (mM) | Reference |

| N-acetyl-L-phenylalanine ethyl ester (ATEE) | Chymotrypsin | 0.7 | [3] |

| N-tosyl-L-arginine methyl ester (TAME) | Trypsin | 0.04 - 0.2 | |

| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Chymotrypsin | Not specified |

Note: The provided Km values are for comparative purposes only and may not be directly extrapolated to the kinetics of NAPBNE. Experimental determination of Km and Vmax for NAPBNE with the specific enzyme and under the specific assay conditions is highly recommended.

Experimental Protocols

The following section outlines a generalized protocol for a colorimetric assay of chymotrypsin activity using NAPBNE and Fast Blue B. Researchers should optimize the concentrations of substrate, enzyme, and coupling agent, as well as incubation times, for their specific experimental conditions.

Reagents and Preparation

-

Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The final concentration will depend on the expected activity.

-

NAPBNE Stock Solution: Dissolve N-Acetyl-DL-phenylalanine β-naphthyl ester in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

-

Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in a suitable buffer or distilled water (e.g., 1 mg/mL). This solution can be light-sensitive and should be protected from prolonged exposure to light.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Assay Procedure

-

Reaction Initiation: In a microplate well or cuvette, combine the assay buffer and the NAPBNE substrate solution.

-

Enzyme Addition: Add the chymotrypsin solution to the reaction mixture to initiate the enzymatic hydrolysis.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The optimal incubation time should be determined experimentally to ensure the reaction is within the linear range.

-

Reaction Termination and Color Development: Stop the enzymatic reaction by adding the Fast Blue B solution. The azo coupling reaction will proceed, leading to the development of a colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the β-naphthol-Fast Blue B adduct. While the exact wavelength should be determined experimentally by scanning the spectrum of the final product, a starting point for measurement is typically in the range of 500-550 nm.

-

Data Analysis: Construct a standard curve using known concentrations of β-naphthol to correlate absorbance with the amount of product formed. Calculate the enzyme activity based on the rate of product formation.

Signaling Pathway

The interaction of N-Acetyl-DL-phenylalanine β-naphthyl ester with chymotrypsin is a direct enzymatic reaction rather than a complex signaling pathway. The substrate binds to the active site of the enzyme, leading to its cleavage and the release of products. This interaction can be visualized as a simple substrate-enzyme-product relationship.

Conclusion

N-Acetyl-DL-phenylalanine β-naphthyl ester serves as a valuable tool for researchers studying chymotrypsin and other serine proteases. Its mechanism of action, based on the enzymatic release of β-naphthol and subsequent chromogenic detection, provides a reliable and straightforward method for quantifying enzyme activity. While specific kinetic parameters for this substrate are not extensively documented, the provided information and generalized protocols offer a solid foundation for the design and execution of robust and accurate enzymatic assays. For precise quantitative studies, it is imperative to experimentally determine the kinetic constants under the specific conditions of the assay.

References

- 1. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption [Fast Blue BB] | AAT Bioquest [aatbio.com]

- 5. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Enzymatic Hydrolysis of N-Acetyl-DL-phenylalanine β-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-Acetyl-DL-phenylalanine β-naphthyl ester (APNE), a widely utilized chromogenic and fluorogenic substrate for the serine protease, chymotrypsin, and other related enzymes. This document details the core principles of the enzymatic reaction, presents relevant quantitative data, outlines a detailed experimental protocol for its application in a laboratory setting, and visualizes the associated biochemical pathways and workflows.

Introduction

N-Acetyl-DL-phenylalanine β-naphthyl ester is a synthetic substrate that, upon enzymatic cleavage, releases β-naphthol.[1][2] This product can be quantified, most commonly through a secondary reaction with a diazonium salt to produce a colored azo dye, allowing for the colorimetric determination of enzyme activity.[3] The reaction is particularly useful for assaying the activity of chymotrypsin, a digestive enzyme that preferentially cleaves peptide bonds after aromatic amino acid residues.[4] Due to its sensitivity and specificity, the enzymatic hydrolysis of APNE is a valuable tool in various research and development applications, including enzyme kinetics studies, inhibitor screening, and quality control of enzyme preparations.

Enzymatic Reaction

The core of the process is the hydrolysis of the ester bond in N-Acetyl-DL-phenylalanine β-naphthyl ester by a suitable enzyme, typically α-chymotrypsin. The reaction yields N-acetyl-DL-phenylalanine and β-naphthol as products.

Reaction: N-Acetyl-DL-phenylalanine β-naphthyl ester + H₂O ---(Chymotrypsin)--> N-Acetyl-DL-phenylalanine + β-Naphthol

The liberated β-naphthol is then coupled with a diazonium salt, such as Fast Blue B, to form a soluble, colored azo dye, which can be quantified spectrophotometrically.[3]

Quantitative Data Presentation

Table 1: Michaelis-Menten Constants for α-Chymotrypsin with Various Substrates

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) | Conditions |

| N-Acetyl-L-phenylalanine p-nitrophenyl ester | 0.05 - 0.2 | 0.3 - 1.5 | 1,500 - 6,000 | pH 7.8 - 8.0, 25°C |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.1 - 0.2 | 193 | 965,000 | pH 7.8, 25°C |

| N-Acetyl-L-tryptophanamide | 5.0 | 0.02 | 4 | pH 7.9, 25°C |

Note: The data presented in this table is compiled from various sources and is intended to be representative. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing a colorimetric assay of chymotrypsin activity using N-Acetyl-DL-phenylalanine β-naphthyl ester as the substrate.

Reagents and Materials

-

α-Chymotrypsin (from bovine pancreas)

-

N-Acetyl-DL-phenylalanine β-naphthyl ester (APNE)

-

Fast Blue B salt (or other suitable diazonium salt)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Calcium chloride (CaCl₂)

-

Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the chosen diazonium salt (e.g., 540 nm for Fast Blue B)

-

96-well microplate or cuvettes

-

Pipettes and other standard laboratory equipment

Preparation of Solutions

-

Tris-HCl Buffer (50 mM, pH 7.8, containing 20 mM CaCl₂): Dissolve the appropriate amount of Tris base and CaCl₂ in deionized water, adjust the pH to 7.8 with HCl, and bring to the final volume.

-

Substrate Stock Solution (e.g., 10 mM APNE in DMSO): Dissolve N-Acetyl-DL-phenylalanine β-naphthyl ester in DMSO. This stock solution should be stored protected from light.

-

Enzyme Stock Solution (e.g., 1 mg/mL α-Chymotrypsin in 1 mM HCl): Dissolve α-chymotrypsin in 1 mM HCl. Prepare fresh dilutions in Tris-HCl buffer just before the assay.

-

Diazonium Salt Solution (e.g., 1 mg/mL Fast Blue B in deionized water): Prepare this solution fresh just before use and keep it on ice and protected from light.

Assay Procedure

-

Prepare the reaction mixture: In each well of a 96-well plate, add the desired volume of Tris-HCl buffer.

-

Add the substrate: Add the APNE stock solution to each well to achieve the desired final concentration (e.g., 0.1 - 1 mM).

-

Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction: Add the chymotrypsin solution to each well to start the reaction. Include a blank control with buffer instead of the enzyme.

-

Incubate: Incubate the reaction for a specific period (e.g., 10-30 minutes) at the chosen temperature.

-

Stop the reaction and develop color: Add the Fast Blue B solution to each well to stop the enzymatic reaction and initiate the color development.

-

Incubate for color development: Incubate for an additional 5-10 minutes at room temperature, protected from light.

-

Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate enzyme activity: Determine the amount of β-naphthol released using a standard curve prepared with known concentrations of β-naphthol. Enzyme activity is typically expressed in units (µmol of product formed per minute) per mg of enzyme.

Mandatory Visualizations

Signaling Pathway

The enzymatic activity of serine proteases like chymotrypsin can be involved in cellular signaling through the activation of Protease-Activated Receptors (PARs). The following diagram illustrates a simplified signaling pathway for PAR2 activation by a serine protease.

Caption: Simplified PAR2 signaling pathway activated by serine proteases.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the colorimetric assay of chymotrypsin activity using APNE.

Caption: Experimental workflow for the chymotrypsin assay.

Conclusion

The enzymatic hydrolysis of N-Acetyl-DL-phenylalanine β-naphthyl ester is a robust and versatile method for the characterization of chymotrypsin and other serine proteases. This guide provides the foundational knowledge, quantitative context, and detailed protocols necessary for its successful implementation in a research or drug development setting. The provided visualizations of the relevant signaling pathway and experimental workflow offer a clear and concise summary of the core concepts. While specific kinetic data for this particular substrate remains an area for further investigation, the principles and methodologies outlined herein provide a solid framework for its application.

References

Technical Guide: Chromogenic Detection of Chymotrypsin using N-Acetyl-DL-phenylalanine β-naphthyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a key digestive enzyme, is a serine protease that plays a crucial role in the breakdown of proteins. Its activity is of significant interest in various fields, including biochemistry, drug discovery, and diagnostics. This technical guide provides an in-depth overview of a robust and sensitive colorimetric assay for the detection of chymotrypsin activity using N-Acetyl-DL-phenylalanine β-naphthyl ester as a chromogenic substrate. This method offers a reliable and quantitative approach to measure chymotrypsin activity, making it suitable for high-throughput screening and detailed kinetic studies.

N-Acetyl-DL-phenylalanine β-naphthyl ester is an aromatic amino acid ester that serves as a specific substrate for chymotrypsin and other serine proteases like subtilisin.[1][2] The enzymatic hydrolysis of this substrate by chymotrypsin releases β-naphthol. This product, in the presence of a coupling agent such as Fast Blue B, forms a stable and intensely colored azo dye, allowing for the spectrophotometric quantification of enzyme activity.[2][3][4]

Principle of the Assay

The chymotrypsin assay using N-Acetyl-DL-phenylalanine β-naphthyl ester is a two-step reaction. First, chymotrypsin catalyzes the hydrolysis of the ester bond in the substrate, releasing N-Acetyl-DL-phenylalanine and β-naphthol. Subsequently, the liberated β-naphthol reacts with a diazonium salt, such as Fast Blue B (o-Dianisidine tetrazotized), in an azo coupling reaction.[2][3] This reaction produces a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of β-naphthol produced, which in turn corresponds to the chymotrypsin activity.

Physicochemical Properties of the Substrate

| Property | Value | Reference |

| Chemical Name | N-Acetyl-DL-phenylalanine β-naphthyl ester | [5] |

| Synonyms | APNE, Ac-DL-Phe-β-naphthyl ester | [5] |

| Molecular Formula | C₂₁H₁₉NO₃ | [5] |

| Molecular Weight | 333.38 g/mol | [5] |

| Form | Powder | |

| Color | White | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMSO (~12 mg/ml) and dimethylformamide (~16 mg/ml). Slightly soluble in ethanol. In PBS (pH 7.2), the solubility is approximately 0.25 mg/ml. | [6] |

Enzymatic Reaction and Detection

The enzymatic reaction is based on the hydrolytic activity of chymotrypsin on the ester linkage of the substrate. The subsequent color development reaction allows for the quantification of the product.

Experimental Protocols

This section provides a detailed methodology for performing the chymotrypsin assay.

Reagents and Buffers

-

Chymotrypsin from bovine pancreas: Prepare a stock solution in 1 mM HCl and dilute to the desired concentration in the assay buffer just before use.[7]

-

N-Acetyl-DL-phenylalanine β-naphthyl ester (Substrate): Prepare a stock solution in Dimethyl Sulfoxide (DMSO).

-

Fast Blue B (Coupling Agent): Prepare a fresh solution in the assay buffer.

-

Assay Buffer: 100 mM Tris-HCl buffer, pH 7.8, containing 10 mM CaCl₂.[7]

Assay Procedure

-

Prepare the reaction mixture: In a microplate well or a cuvette, add the assay buffer.

-

Add the substrate: Add the N-Acetyl-DL-phenylalanine β-naphthyl ester stock solution to the reaction mixture to achieve the desired final concentration.

-

Pre-incubate: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a few minutes to reach thermal equilibrium.

-

Initiate the reaction: Add the chymotrypsin solution to the reaction mixture to start the enzymatic reaction.

-

Incubate: Incubate the reaction at the optimal temperature for a specific period (e.g., 10-30 minutes).

-

Stop the reaction and develop color: Add the Fast Blue B solution to stop the enzymatic reaction and initiate the color development.

-

Measure absorbance: Measure the absorbance of the colored product at the appropriate wavelength (typically between 500-540 nm for azo dyes).

Experimental Workflow

Quantitative Data

Optimal Reaction Conditions

The optimal pH and temperature for chymotrypsin activity can vary depending on the source of the enzyme and the substrate used. For bovine pancreatic chymotrypsin, the optimal pH is generally in the mildly alkaline range.

| Parameter | Optimal Value | Reference |

| pH | 7.8 - 8.0 | [7][8] |

| Temperature | 30 - 50°C | [7][9] |

Kinetic Parameters

| Substrate | Km (mM) |

| N-acetyl-tyrosine-alpha-naphthyl ester | 0.18 |

Molar Extinction Coefficient

The molar extinction coefficient of the final colored product is crucial for calculating the specific activity of the enzyme. While the exact value for the β-naphthol-Fast Blue B adduct is not specified, a molar absorptivity of 9.94 x 10³ L mol⁻¹ cm⁻¹ has been reported for a similar 1-naphthol reaction, which can be used as an approximation.[10]

Data Analysis

The specific activity of chymotrypsin can be calculated using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of the product (L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (cm)

-

c is the concentration of the product (mol/L)

The rate of the reaction (V) can be determined from the change in absorbance over time (ΔA/Δt). The specific activity is then calculated as:

Specific Activity (U/mg) = (V * Reaction Volume) / (ε * b * a mount of enzyme in mg)

One unit (U) of chymotrypsin activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under specified conditions.

Signaling Pathway and Logical Relationships

The detection of chymotrypsin activity is a direct measure of its catalytic function. In a broader biological context, chymotrypsin is part of a larger proteolytic cascade. Its activation from its zymogen precursor, chymotrypsinogen, is a key regulatory step.

Conclusion

The colorimetric assay using N-Acetyl-DL-phenylalanine β-naphthyl ester provides a sensitive, specific, and convenient method for the detection and quantification of chymotrypsin activity. This technical guide offers a comprehensive overview of the assay's principles, detailed experimental protocols, and the necessary quantitative data for accurate analysis. By following the methodologies outlined, researchers can effectively utilize this assay for a wide range of applications in basic research and drug development.

References

- 1. kumc.edu [kumc.edu]

- 2. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]

- 3. Buy Fast blue B | 20282-70-6 [smolecule.com]

- 4. Fast blue B salt [himedialabs.com]

- 5. Acetyl-DL-phenylalanine beta-naphthyl ester | C21H19NO3 | CID 98192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Chymotrypsin [sigmaaldrich.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Chromogenic Substrate: N-Acetyl-DL-phenylalanine β-naphthyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-phenylalanine β-naphthyl ester is a widely utilized chromogenic substrate for the detection and quantification of chymotrypsin and other serine proteases. Its utility in biochemical assays is primarily due to the enzymatic release of β-naphthol, which can be coupled with a diazonium salt to produce a distinct color change, or its fluorescence can be monitored. This guide provides a comprehensive overview of the core properties, experimental protocols, and relevant biological pathways associated with this substrate, designed to assist researchers in its effective application.

Chemical and Physical Properties

N-Acetyl-DL-phenylalanine β-naphthyl ester is an aromatic amino acid ester. Below is a summary of its key chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C₂₁H₁₉NO₃ |

| Molecular Weight | 333.38 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in dimethylformamide (DMF) and other organic solvents |

| Storage | 2-8°C, protected from light |

Enzymatic Hydrolysis and Detection

The fundamental principle behind the use of N-Acetyl-DL-phenylalanine β-naphthyl ester in enzyme assays is its specific hydrolysis by chymotrypsin and similar proteases. The enzyme cleaves the ester bond, releasing β-naphthol and N-acetyl-DL-phenylalanine.

The released β-naphthol is the key to detection. In the presence of a diazonium salt, such as Fast Blue B, β-naphthol undergoes a coupling reaction to form a highly colored azo dye. The intensity of the resulting color is directly proportional to the amount of β-naphthol released, and thus to the enzymatic activity.

Alternatively, the fluorescence of the liberated β-naphthol can be measured, offering a more sensitive detection method.

Enzyme Kinetics

While specific kinetic parameters for chymotrypsin with N-Acetyl-DL-phenylalanine β-naphthyl ester can vary depending on the experimental conditions, the following table provides approximate values for structurally similar substrates to give researchers a baseline. It is recommended to determine the Km and Vmax empirically for your specific assay conditions.

| Enzyme | Substrate | Km (mM) |

| Chymotrypsin | N-Acetyl-L-phenylalanine ethyl ester | ~0.1 |

| Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | ~0.7 |

Optimal conditions for chymotrypsin activity are generally within a pH range of 7.5 to 8.5 and a temperature of 37°C.

Experimental Protocols

Colorimetric Assay for Chymotrypsin Activity

This protocol provides a general framework for a colorimetric end-point assay using N-Acetyl-DL-phenylalanine β-naphthyl ester and Fast Blue B salt.

Materials:

-

Chymotrypsin solution (e.g., bovine pancreatic chymotrypsin)

-

N-Acetyl-DL-phenylalanine β-naphthyl ester solution (Substrate Stock): Dissolve in DMF or DMSO.

-

Fast Blue B salt solution

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reagents:

-

Substrate Working Solution: Dilute the Substrate Stock in Tris-HCl buffer to the desired final concentration (e.g., 0.5 mM).

-

Enzyme Solution: Prepare serial dilutions of chymotrypsin in Tris-HCl buffer.

-

Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in water or buffer according to the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

Pipette the chymotrypsin dilutions into the wells of a microplate.

-

Add the Substrate Working Solution to each well to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Color Development:

-

Stop the enzymatic reaction by adding the Fast Blue B solution.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength for the formed azo dye (typically between 500-540 nm).

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.

-

Plot the absorbance versus the chymotrypsin concentration to generate a standard curve.

-

Biological Relevance: Chymotrypsin and Signaling Pathways

Beyond its digestive role, chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs). Specifically, chymotrypsin is known to cleave and activate PAR2, a G-protein coupled receptor expressed on various cell types, including epithelial and immune cells.

Activation of PAR2 by chymotrypsin initiates a signaling cascade that can lead to diverse cellular responses, including inflammation and modulation of immune responses. One key downstream pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2. This can ultimately lead to the regulation of gene expression, for instance, the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10).

Applications in Research and Drug Discovery

The specificity of N-Acetyl-DL-phenylalanine β-naphthyl ester for chymotrypsin-like proteases makes it a valuable tool in several research areas:

-

Enzyme Characterization: Determining the activity and inhibition of purified chymotrypsin and related enzymes.

-

Drug Screening: High-throughput screening of compound libraries for potential chymotrypsin inhibitors.

-

Diagnostics: Measuring chymotrypsin levels in biological samples as a potential biomarker for certain diseases.

-

Cellular Biology: Investigating the role of chymotrypsin in cellular processes and signaling pathways.

Conclusion

N-Acetyl-DL-phenylalanine β-naphthyl ester is a robust and versatile chromogenic substrate that facilitates the sensitive and reliable measurement of chymotrypsin activity. Understanding its chemical properties, the principles of the enzymatic assay, and its biological context, as outlined in this guide, will empower researchers to effectively utilize this important tool in their scientific endeavors.

The Use of N-Acetyl-DL-phenylalanine β-Naphthyl Ester in the Quantification of Serine Protease Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of N-Acetyl-DL-phenylalanine β-naphthyl ester as a chromogenic substrate for the determination of serine protease activity. Serine proteases play a critical role in a multitude of physiological and pathological processes, making the accurate measurement of their activity essential for research and drug development. This document outlines the core principles of the assay, detailed experimental protocols for both qualitative and quantitative analyses, and presents relevant data to aid in experimental design and interpretation.

Introduction to N-Acetyl-DL-phenylalanine β-Naphthyl Ester

N-Acetyl-DL-phenylalanine β-naphthyl ester, also known as APNE or NAPBNE, is a synthetic substrate specifically designed for the detection of chymotrypsin-like serine protease activity.[1] The specificity of this substrate is conferred by the phenylalanine residue, which is a preferred recognition site for chymotrypsin and related enzymes. The ester linkage to β-naphthol allows for a colorimetric detection method upon enzymatic cleavage.

The fundamental principle of the assay lies in the enzymatic hydrolysis of the substrate by a serine protease. This reaction releases free β-naphthol, which, in a subsequent coupling reaction with a diazonium salt such as Fast Blue B or o-dianisidine tetrazotized, forms a stable, colored azo dye. The intensity of the resulting color is directly proportional to the amount of β-naphthol released, and thus to the activity of the serine protease. This color change can be quantified spectrophotometrically or visualized directly, for instance, in zymography.

Core Principles and Signaling Pathway

The enzymatic reaction and subsequent color development proceed in a two-step manner. First, the serine protease catalyzes the hydrolysis of N-Acetyl-DL-phenylalanine β-naphthyl ester. The active site serine residue of the protease acts as a nucleophile, attacking the carbonyl group of the ester. This leads to the formation of a transient acyl-enzyme intermediate and the release of β-naphthol. The acyl-enzyme intermediate is then hydrolyzed, regenerating the free enzyme.

The released β-naphthol then reacts with a diazonium salt in a diazo coupling reaction to produce a colored azo compound. The absorbance of this compound can be measured to quantify the enzyme's activity.

Quantitative Data Presentation

Table 1: Michaelis-Menten Constants for Chymotrypsin with Phenylalanine-based Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| N-Acetyl-L-phenylalanine ethyl ester | 0.7 | 175 | 2.5 x 105 |

| N-Acetyl-L-phenylalanine p-nitrophenyl ester | 0.03 | 0.4 | 1.3 x 104 |

| N-Glutaryl-L-phenylalanine p-nitroanilide | 0.95 | 0.04 | 42 |

Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.

Table 2: IC50 Values of Serine Protease Inhibitors

| Inhibitor | Protease | IC50 (nM) | Assay Substrate |

| Aprotinin | Trypsin | 25 | BAPNA |

| AEBSF | Chymotrypsin | 150 | BTEE |

| PMSF | Chymotrypsin | 50,000 | BTEE |

Note: This table presents typical IC50 values for common serine protease inhibitors. The specific values obtained can vary depending on the experimental conditions and the substrate used.

Experimental Protocols

The following protocols provide a framework for conducting both qualitative and quantitative assays for serine protease activity using N-Acetyl-DL-phenylalanine β-naphthyl ester.

Qualitative Zymography for Protease Activity

This method is useful for detecting the presence of active serine proteases in complex mixtures, such as cell lysates or culture supernatants, after separation by non-reducing SDS-PAGE.

Materials:

-

N-Acetyl-DL-phenylalanine β-naphthyl ester

-

Fast Blue B salt (or other suitable diazonium salt)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Triton X-100

-

Gelatin or casein (for co-polymerization in the gel, optional)

Procedure:

-

Sample Preparation: Mix the protein sample with non-reducing SDS-PAGE sample buffer and load onto a polyacrylamide gel containing a co-polymerized substrate like gelatin or casein (e.g., 1 mg/mL).

-

Electrophoresis: Perform electrophoresis under standard conditions.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100) to remove SDS and allow the proteases to refold.

-

Incubation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2) at 37°C for a period ranging from 1 to 16 hours, depending on the enzyme activity.

-

Staining:

-

Prepare a stock solution of N-Acetyl-DL-phenylalanine β-naphthyl ester (e.g., 10 mg/mL in DMF).

-

Prepare a staining solution by adding the substrate stock solution to a buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of approximately 0.5-1 mM.

-

Add Fast Blue B salt to the staining solution to a final concentration of 0.5-1 mg/mL.

-

Incubate the gel in the staining solution at room temperature until bands of protease activity appear as reddish-brown zones against a clear background.

-

-

Destaining and Documentation: Wash the gel with water to stop the reaction and document the results by photography or gel scanning.

Spectrophotometric Assay for Quantitative Analysis

This protocol describes a method to quantitatively measure serine protease activity in solution using a microplate reader.

Materials:

-

N-Acetyl-DL-phenylalanine β-naphthyl ester

-

Fast Blue B salt

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (50 mM, pH 7.5-8.0)

-

Serine protease standard (e.g., bovine chymotrypsin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of N-Acetyl-DL-phenylalanine β-naphthyl ester in DMF.

-

Fast Blue B Stock Solution: Prepare a 10 mg/mL stock solution of Fast Blue B in water. Note: This solution should be prepared fresh.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer (to a final volume of 200 µL)

-

Sample or standard enzyme solution

-

-

Prepare a blank well containing only the assay buffer and substrate.

-

-

Reaction Initiation:

-

To each well, add the substrate stock solution to a final concentration of 0.5 mM.

-

Immediately add the Fast Blue B stock solution to a final concentration of 0.5 mg/mL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the absorbance at a wavelength determined to be the λmax for the specific azo dye formed (typically between 500-580 nm). The exact wavelength should be determined by scanning the spectrum of the final colored product.

-

Take readings kinetically over a period of 10-30 minutes at regular intervals (e.g., every minute).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank from the rates of the samples and standards.

-

Generate a standard curve using the known concentrations of the serine protease standard.

-

Determine the activity of the unknown samples by interpolating their reaction rates from the standard curve.

-

Conclusion

N-Acetyl-DL-phenylalanine β-naphthyl ester is a versatile and effective chromogenic substrate for the detection and quantification of serine protease activity. The assay is relatively simple to perform, sensitive, and adaptable to both qualitative and quantitative formats. By following the detailed protocols and considering the provided data, researchers can confidently employ this substrate in their studies of serine protease function and in the screening and characterization of potential inhibitors. Careful optimization of assay conditions, particularly substrate and enzyme concentrations, is recommended to ensure accurate and reproducible results.

References

N-Acetyl-DL-phenylalanine β-Naphthyl Ester: A Chromogenic Substrate for Serine Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-DL-phenylalanine β-naphthyl ester as a chromogenic substrate for the detection and characterization of serine proteases, with a particular focus on chymotrypsin. This document details the underlying principles of its application, experimental protocols for its use in enzymatic assays, and methods for data interpretation. The guide is intended to serve as a valuable resource for researchers in academia and industry engaged in enzyme kinetics, inhibitor screening, and drug discovery.

Introduction

N-Acetyl-DL-phenylalanine β-naphthyl ester is an aromatic amino acid ester that serves as a valuable tool for the in vitro assessment of serine protease activity.[1] Its utility lies in its specific hydrolysis by certain proteases, most notably chymotrypsin and subtilisin, to release β-naphthol.[1] This product can then be coupled with a diazonium salt, such as Fast Blue B, to generate a distinctly colored azo dye. The intensity of the resulting color is directly proportional to the amount of β-naphthol released and, consequently, to the enzymatic activity of the protease. This chromogenic property allows for simple and sensitive colorimetric quantification of enzyme activity, making it a widely used substrate in biochemical and clinical research.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-DL-phenylalanine β-naphthyl ester is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉NO₃ | [2] |

| Molecular Weight | 333.38 g/mol | [2] |

| CAS Number | 20874-31-1 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as DMF and DMSO | [1] |

Principle of the Enzymatic Assay

The use of N-Acetyl-DL-phenylalanine β-naphthyl ester in a chymotrypsin assay is based on a two-step reaction:

-

Enzymatic Hydrolysis: Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Acetyl-DL-phenylalanine β-naphthyl ester, releasing N-Acetyl-DL-phenylalanine and β-naphthol.

-

Chromogenic Coupling: The liberated β-naphthol reacts with a diazonium salt, typically Fast Blue B (o-Dianisidine tetrazotized), in a process known as diazo coupling. This reaction forms a stable, soluble azo dye with a distinct color, often purplish-red, which can be quantified spectrophotometrically.[3] The absorbance of the final product is typically measured in the visible range of the spectrum.

Experimental Protocols

The following protocols provide a general framework for conducting a colorimetric assay for chymotrypsin activity using N-Acetyl-DL-phenylalanine β-naphthyl ester. Researchers should optimize these protocols for their specific experimental conditions.

Reagent Preparation

-

Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to ensure stability. The final concentration will depend on the specific activity of the enzyme preparation.

-

Substrate Stock Solution (N-Acetyl-DL-phenylalanine β-naphthyl ester): Due to its limited aqueous solubility, dissolve the substrate in an organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical stock solution concentration is 10-20 mM.

-

Coupling Agent (Fast Blue B Salt): Prepare a fresh solution of Fast Blue B salt in a suitable buffer (e.g., the assay buffer) immediately before use, as it can be unstable. A typical concentration is 1 mg/mL.

-

Assay Buffer: A common buffer for chymotrypsin assays is Tris-HCl or phosphate buffer, typically at a pH range of 7.5-8.0.

Colorimetric Assay Procedure

-

Reaction Setup: In a microplate well or a cuvette, combine the assay buffer, the chymotrypsin solution (at various concentrations if determining enzyme kinetics), and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: Add the substrate stock solution to the reaction mixture to initiate the enzymatic reaction. The final substrate concentration should be optimized and ideally span a range around the Michaelis-Menten constant (Km) if kinetic parameters are to be determined.

-

Incubation: Incubate the reaction mixture for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where the product formation is proportional to time.

-

Stop Reaction & Color Development: Stop the enzymatic reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA). Subsequently, add the freshly prepared Fast Blue B solution to allow the coupling reaction to proceed and the color to develop.

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength (typically around 530-540 nm) using a spectrophotometer or a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of β-naphthol to correlate absorbance with the amount of product formed. Calculate the enzyme activity based on the rate of product formation.

Data Presentation and Interpretation

Enzyme Kinetics

For other N-acetyl-L-phenylalanine derivatives, kinetic studies have been performed. For instance, a study on a series of N-acetyl-L-phenylalanyl peptides provided kcat and Km values, demonstrating the influence of the leaving group on chymotrypsin's efficiency.[4]

Visualizations

Enzymatic Reaction and Detection Workflow

The following diagram illustrates the overall workflow of a typical chymotrypsin assay using N-Acetyl-DL-phenylalanine β-naphthyl ester.

Caption: Workflow for a colorimetric chymotrypsin assay.

Chemical Reaction Scheme

The following diagram outlines the chemical transformations involved in the assay.

Caption: Chemical reactions in the chymotrypsin assay.

Applications

The assay utilizing N-Acetyl-DL-phenylalanine β-naphthyl ester has several important applications in research and development:

-

Enzyme Characterization: It is used to determine the kinetic parameters of chymotrypsin and other related serine proteases.

-

Inhibitor Screening: The assay provides a straightforward method for screening libraries of compounds to identify potential inhibitors of chymotrypsin. This is particularly relevant in drug discovery programs targeting diseases where chymotrypsin activity is implicated.

-

Quality Control: It can be used to assess the activity and purity of chymotrypsin preparations.

-

Diagnostic Research: While primarily a research tool, the principles of this assay can be adapted for the development of diagnostic tests to measure protease activity in biological samples.

Conclusion

N-Acetyl-DL-phenylalanine β-naphthyl ester is a robust and versatile substrate for the colorimetric determination of chymotrypsin and other serine protease activities. Its ease of use, coupled with the sensitivity of the chromogenic detection method, makes it an indispensable tool for researchers in various fields. This technical guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of assays utilizing this substrate, thereby facilitating further research into the roles of serine proteases in health and disease.

References

Methodological & Application

Application Notes and Protocols for Chymotrypsin Activity Assay using N-Acetyl-DL-phenylalanine beta-naphthyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a serine protease that plays a critical role in protein digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The quantitative assessment of chymotrypsin activity is essential in various fields, including biochemical research, clinical diagnostics, and drug discovery, particularly in the development of protease inhibitors. This document provides a detailed protocol for a colorimetric assay to determine chymotrypsin activity using N-Acetyl-DL-phenylalanine β-naphthyl ester as a chromogenic substrate.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of N-Acetyl-DL-phenylalanine β-naphthyl ester by chymotrypsin, which liberates β-naphthol. The released β-naphthol then reacts with a diazonium salt, such as Fast Blue B, in an alkaline environment to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the amount of β-naphthol produced, is quantified by measuring the absorbance at a specific wavelength. This allows for the calculation of the chymotrypsin activity.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

N-Acetyl-DL-phenylalanine β-naphthyl ester (Substrate)

-

Fast Blue B salt (Diazonium salt)

-

Tris-HCl buffer

-

Calcium chloride (CaCl₂)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfoxide (DMSO)

-

Microplates (96-well, clear, flat-bottom)

-

Microplate reader

-

Incubator

Data Presentation

The following tables summarize the typical concentrations and volumes for the reagents used in this assay, as well as a template for recording and presenting the obtained data.

Table 1: Reagent Preparation and Final Concentrations

| Reagent | Stock Concentration | Final Concentration in Assay | Solvent/Buffer |

| α-Chymotrypsin | 1 mg/mL | 1-10 µg/mL | 1 mM HCl |

| N-Acetyl-DL-phenylalanine β-naphthyl ester | 20 mM | 0.2 mM | DMSO |

| Fast Blue B salt | 10 mg/mL | 0.5 mg/mL | Deionized Water |

| Tris-HCl Buffer | 1 M, pH 8.0 | 100 mM | Deionized Water |

| Calcium Chloride (CaCl₂) | 1 M | 10 mM | Deionized Water |

Table 2: Example Data Table for Chymotrypsin Activity Measurement

| Sample ID | Absorbance at 540 nm (t=30 min) | Corrected Absorbance (Sample - Blank) | Chymotrypsin Activity (U/mL) |

| Blank | 0.050 | 0.000 | 0.00 |

| Standard 1 (2 U/mL) | 0.250 | 0.200 | 2.00 |

| Standard 2 (4 U/mL) | 0.450 | 0.400 | 4.00 |

| Standard 3 (6 U/mL) | 0.650 | 0.600 | 6.00 |

| Test Sample 1 | 0.350 | 0.300 | To be calculated |

| Test Sample 2 | 0.550 | 0.500 | To be calculated |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

-

To 800 mL of deionized water, add 12.11 g of Tris base and 1.47 g of CaCl₂ dihydrate.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (20 mM N-Acetyl-DL-phenylalanine β-naphthyl ester):

-

Dissolve 66.7 mg of N-Acetyl-DL-phenylalanine β-naphthyl ester in 10 mL of DMSO.

-

Store in small aliquots at -20°C, protected from light.

-

-

Fast Blue B Solution (10 mg/mL):

-

Prepare fresh before use.

-

Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water.

-

Vortex until fully dissolved. Keep on ice and protected from light.

-

-

Chymotrypsin Stock Solution (1 mg/mL):

-

Dissolve 10 mg of α-chymotrypsin in 10 mL of cold 1 mM HCl.

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Chymotrypsin Working Solutions (Standards and Samples):

-